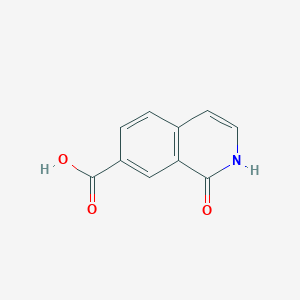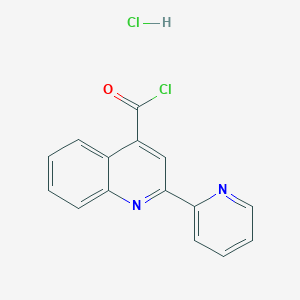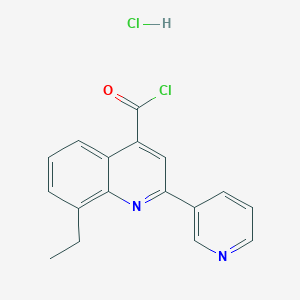
Acide (2,3-dichloro-4-méthoxyphényl)boronique
Vue d'ensemble
Description
“(2,3-Dichloro-4-methoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry and have been used in various applications, including anticancer, antibacterial, and antiviral activities, as well as sensors and delivery systems .
Synthesis Analysis
Boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . Other reactions that boronic acids are involved in include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Molecular Structure Analysis
The molecular structure of “(2,3-Dichloro-4-methoxyphenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one methoxy group .
Chemical Reactions Analysis
As mentioned earlier, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Applications De Recherche Scientifique
Couplage de Suzuki-Miyaura
L'une des applications les plus courantes des acides boroniques, y compris l'acide (2,3-dichloro-4-méthoxyphényl)boronique, est le couplage de Suzuki-Miyaura . Cette réaction est largement utilisée en chimie organique pour la formation de liaisons carbone-carbone . Le processus implique le couplage croisé d'un composé organoboroné (comme notre acide boronique) avec un halogénure ou un pseudo-halogénure en utilisant un catalyseur au palladium .
Arylation directe catalysée par le palladium
Les acides boroniques peuvent également être utilisés dans l'arylation directe catalysée par le palladium . Cette réaction implique la fonctionnalisation directe des liaisons C-H dans les composés aromatiques, ce qui est une étape clé dans la synthèse de molécules organiques complexes .
Synthèse par arylation catalysée par le palladium
Une autre application des acides boroniques est la synthèse de composés organiques en utilisant l'arylation catalysée par le palladium . Ce processus permet la construction efficace de liaisons carbone-carbone, ce qui est crucial dans la synthèse de divers composés organiques .
Applications de détection
Les acides boroniques, y compris l'this compound, peuvent interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cette propriété les rend utiles dans diverses applications de détection .
Réaction de type Heck stéréosélective
Les acides boroniques peuvent également être utilisés dans les réactions de type Heck stéréosélectives catalysées par le palladium . Cette réaction est une méthode de formation de doubles liaisons carbone-carbone, ce qui est une étape clé dans la synthèse de nombreux composés organiques .
Bienfaisance environnementale
La réaction de couplage de Suzuki-Miyaura, qui utilise des acides boroniques, est connue pour son caractère écologique . Les réactifs organoboronés utilisés dans cette réaction, y compris l'this compound, sont généralement stables, faciles à préparer et respectueux de l'environnement .
Mécanisme D'action
Target of Action
The primary target of (2,3-Dichloro-4-methoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
(2,3-Dichloro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by (2,3-Dichloro-4-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known for its stability and readiness for preparation , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Orientations Futures
The use of boronic acids in medicinal chemistry and other fields is a relatively recent development, and there is still much to explore . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . Therefore, further studies on boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, could lead to the development of new promising drugs .
Analyse Biochimique
Biochemical Properties
(2,3-Dichloro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (2,3-Dichloro-4-methoxyphenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .
Additionally, (2,3-Dichloro-4-methoxyphenyl)boronic acid has been shown to interact with other biomolecules such as nucleic acids and carbohydrates. The boronic acid group can form reversible covalent bonds with diols present in these biomolecules, facilitating the study of carbohydrate-protein interactions and nucleic acid modifications .
Cellular Effects
The effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2,3-Dichloro-4-methoxyphenyl)boronic acid has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis .
Furthermore, (2,3-Dichloro-4-methoxyphenyl)boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and other physiological processes .
Molecular Mechanism
The molecular mechanism of action of (2,3-Dichloro-4-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of this compound can interact with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction of (2,3-Dichloro-4-methoxyphenyl)boronic acid with serine proteases results in the formation of a covalent bond with the active site serine residue, thereby inhibiting enzyme activity .
In addition to enzyme inhibition, (2,3-Dichloro-4-methoxyphenyl)boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the activity of these proteins, leading to changes in gene expression and subsequent physiological effects .
Temporal Effects in Laboratory Settings
The temporal effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of (2,3-Dichloro-4-methoxyphenyl)boronic acid, resulting in reduced efficacy .
Long-term studies have also revealed that (2,3-Dichloro-4-methoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. These effects can persist even after the removal of the compound, indicating potential long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit target enzymes and modulate gene expression without causing significant adverse effects . At higher dosages, (2,3-Dichloro-4-methoxyphenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the efficacy of (2,3-Dichloro-4-methoxyphenyl)boronic acid reaches a plateau beyond a certain dosage, indicating that higher doses may not necessarily result in increased therapeutic benefits .
Metabolic Pathways
(2,3-Dichloro-4-methoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The boronic acid group of (2,3-Dichloro-4-methoxyphenyl)boronic acid can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (2,3-Dichloro-4-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, (2,3-Dichloro-4-methoxyphenyl)boronic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments .
The localization and accumulation of (2,3-Dichloro-4-methoxyphenyl)boronic acid within tissues can also be influenced by its interactions with extracellular matrix components and binding proteins .
Subcellular Localization
The subcellular localization of (2,3-Dichloro-4-methoxyphenyl)boronic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the activity and function of (2,3-Dichloro-4-methoxyphenyl)boronic acid within these compartments .
Propriétés
IUPAC Name |
(2,3-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELHXIPMFECAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729036 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190219-72-7 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)




